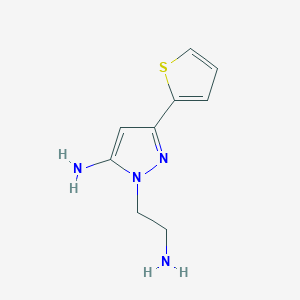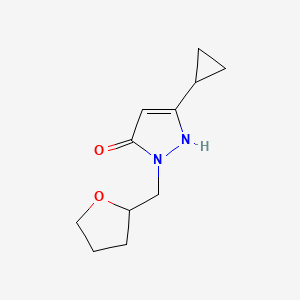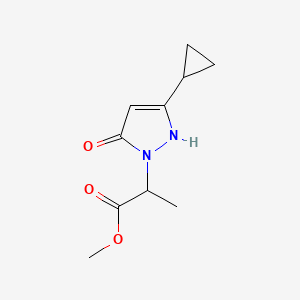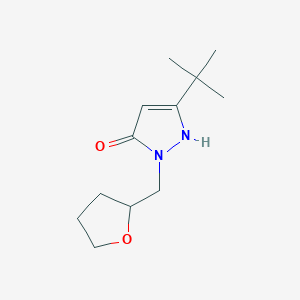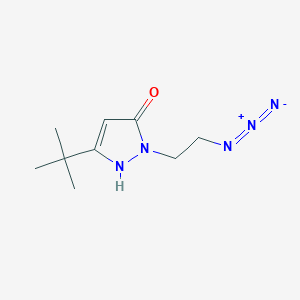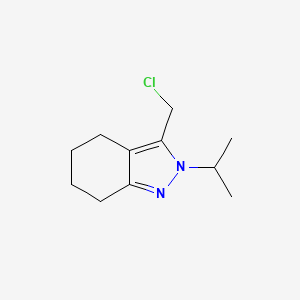![molecular formula C10H15ClN2 B1484050 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2092794-04-0](/img/structure/B1484050.png)
3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
Pyrazole is a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . Pyrazoles are known for their diverse functionality and stereochemical complexity .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various methods. For instance, one study discussed the synthesis of dihydropyrano[2,3-c]pyrazoles using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Molecular Structure Analysis
Pyrazoles have a five-membered ring structure with two adjacent nitrogen atoms. One nitrogen atom has a pyrrole-type (proton donor) character, and the other has a pyridine-type (proton acceptor) character .Chemical Reactions Analysis
Pyrazole-containing compounds are versatile as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical and Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Flexible Synthesis of Pyrazoles
Pyrazoles, including 3-(chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, have been synthesized with functionalized side chains and varying substituents. This synthesis involves forming alkynyl ketones, reacting with hydrazine to create the pyrazole nucleus, and eventually leading to chlorides useful as precursors for polyfunctional pyrazoles. These chlorides, through nucleophilic substitution reactions, lead to derivatives useful as ligands in various applications (Grotjahn et al., 2002).
Intramolecular Cycloaddition
Intramolecular nitrilimine cycloaddition is a notable method for synthesizing substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles. This approach extends to more versatile 3-bromo derivatives, highlighting the compound's reactivity and potential for further functionalization (Winters et al., 2014).
Macrocyclic Compound Formation
The polycondensation of 3-chloromethyl pyrazoles under neutral or basic conditions yields macrocyclic compounds. This process demonstrates the compound's capability to form complex structures with potentially significant properties (Ramdani & Tarrago, 1981).
Photolysis Studies
Photolysis studies of related pyrazolines have revealed potential pathways to form various cyclopropane derivatives, indicating the photochemical reactivity of compounds in this class, including this compound (Andrews & Day, 1968).
Ligand Synthesis
The synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands, which includes reactions involving 1-chloromethyl-3,5-dimethylpyrazolium chloride, highlights another application of chloromethyl pyrazoles in forming water-soluble pyrazolate rhodium(I) complexes (Esquius et al., 2000).
Tautomerism and Structural Studies
Investigations into the tautomerism and structural properties of pyrazoles, such as this compound, provide insights into the compound's reactivity and potential applications in synthetic methods and drug design (Secrieru et al., 2019).
Mechanism of Action
Target of Action
The primary target of 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
This compound, as a Succinate Dehydrogenase Inhibitor (SDHI), interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase . This leads to the death of the pathogen .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle, a crucial biochemical pathway that provides energy for the growth of pathogenic bacteria . By inhibiting succinate dehydrogenase, the compound disrupts this energy production, leading to the death of the pathogen .
Pharmacokinetics
It is known that pyrazole-containing drugs may exert better pharmacokinetics and pharmacological effects compared with drugs containing similar heterocyclic rings .
Result of Action
The result of the action of this compound is the death of the pathogen . It has been found to exhibit better in vitro activities than some other compounds against certain pathogens .
Safety and Hazards
Pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the enzyme’s activity. This interaction is essential for its potential use in cancer treatment, as CDK2 inhibition can lead to the suppression of tumor cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . Additionally, it has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets necessary for cell cycle progression. Furthermore, the compound can interact with DNA, causing DNA damage and triggering the DNA damage response pathway . This leads to cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The stability and degradation rate can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold dose for these toxic effects varies among different animal models, highlighting the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative dechlorination, followed by conjugation with glutathione, leading to the formation of water-soluble metabolites that are excreted in the urine . The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites in the liver.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and accumulation of the compound are influenced by its physicochemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria . It contains targeting signals that direct it to these specific compartments, where it interacts with various biomolecules to exert its effects . Post-translational modifications, such as phosphorylation, can also influence its subcellular localization and activity.
Properties
IUPAC Name |
3-(chloromethyl)-2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-7(2)13-10(6-11)8-4-3-5-9(8)12-13/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRMXIOWMONTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



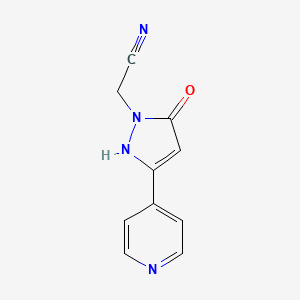

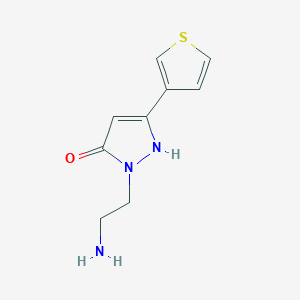
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1483973.png)
